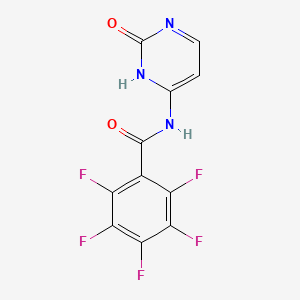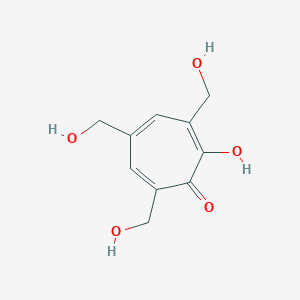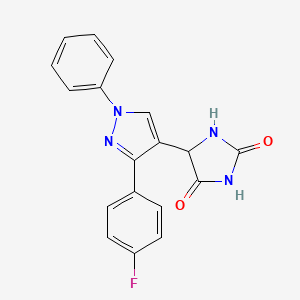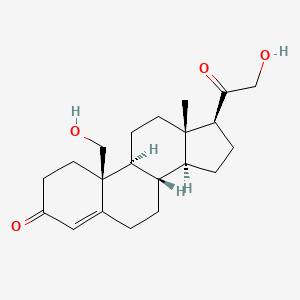
Ruthenium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium trichloride is a chemical compound with the formula RuCl₃. It is commonly referred to in its hydrated form, RuCl₃·xH₂O, where x typically approximates to three. Both the anhydrous and hydrated forms are dark brown or black solids. This compound is a significant starting material in ruthenium chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing it upon cooling .
Industrial Production Methods: Industrial production of ruthenium(III) chloride involves the direct chlorination of ruthenium metal at high temperatures, around 700°C. The trihydrate form can be produced by evaporating a hydrochloric acid solution of ruthenium(III) hydroxide to dryness or by reducing ruthenium(VIII) oxide in a hydrochloric acid solution .
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium tetroxide (RuO₄).
Reduction: It can be reduced to blue divalent ruthenium ions when interacting with sodium amalgam or titanium trichloride.
Substitution: It forms complexes with ammonia, potassium cyanide, and potassium nitrite.
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate or chlorine gas.
Reduction: Sodium amalgam or titanium trichloride.
Substitution: Ammonia, potassium cyanide, potassium nitrite.
Major Products:
Oxidation: Ruthenium tetroxide (RuO₄).
Reduction: Divalent ruthenium ions.
Substitution: Ammonia, cyanide, and nitrite complexes.
Wissenschaftliche Forschungsanwendungen
Ruthenium trichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ruthenium(III) chloride exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with DNA, leading to the inhibition of DNA replication and transcription. Additionally, ruthenium(III) chloride can generate reactive oxygen species, which contribute to its cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ruthenium trichloride is unique compared to other ruthenium compounds due to its versatility and wide range of applications. Similar compounds include:
Ruthenium(IV) oxide (RuO₂): Used in catalysis and as an intermediate in the purification of ruthenium.
Ruthenium tetroxide (RuO₄): A strong oxidizing agent used in organic synthesis.
Ruthenium(II)–arene complexes: Studied for their anti-metastatic properties in cancer treatment.
This compound stands out due to its ability to form a variety of complexes and its significant role in both research and industrial applications.
Eigenschaften
CAS-Nummer |
12648-62-3 |
|---|---|
Molekularformel |
RuCl3 Cl3Ru |
Molekulargewicht |
207.4 g/mol |
IUPAC-Name |
trichlororuthenium |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
YBCAZPLXEGKKFM-UHFFFAOYSA-K |
SMILES |
Cl[Ru](Cl)Cl |
Kanonische SMILES |
Cl[Ru](Cl)Cl |
Synonyme |
uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)




![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)







